molecular formula C10H8BrF3O2 B1325222 3-(5-Bromo-2-methoxyphenyl)-1,1,1-trifluoro-2-propanone CAS No. 898787-45-6

3-(5-Bromo-2-methoxyphenyl)-1,1,1-trifluoro-2-propanone

Cat. No. B1325222
CAS RN: 898787-45-6
M. Wt: 297.07 g/mol
InChI Key: MEFOYWRMMBBLJP-UHFFFAOYSA-N
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Description

The compound “3-(5-Bromo-2-methoxyphenyl)-1,1,1-trifluoro-2-propanone” is an organic compound containing a bromo-methoxyphenyl group attached to a trifluoropropanone group. The presence of these functional groups could impart certain chemical properties to the compound, such as reactivity towards nucleophiles due to the presence of the carbonyl group, and potential for halogen bonding due to the bromine atom .


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of a phenyl ring substituted with a bromine atom and a methoxy group, attached to a trifluoropropanone group. The exact 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the carbonyl group could undergo nucleophilic addition reactions, and the bromine atom could be displaced in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to compounds without halogens. The trifluoropropanone group could increase the compound’s reactivity .

Scientific Research Applications

Synthesis and Chemical Applications

3-(5-Bromo-2-methoxyphenyl)-1,1,1-trifluoro-2-propanone serves as a valuable precursor in various synthetic chemical reactions. For instance, it has been utilized in the synthesis of morpholine derivatives, such as 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, showcasing its utility in creating compounds with potential applications in diverse fields including pharmaceuticals and materials science (Tan Bin, 2011). Similarly, this compound has been effectively used in the efficient synthesis of (1,2,3‐Triazol‐1‐yl)methylpyrimidines, a class of biheterocycles, through a process involving nucleophilic substitution and cycloaddition reactions (E. C. Aquino et al., 2017).

Polymer Science

In the realm of polymer science, derivatives of 3-(5-Bromo-2-methoxyphenyl)-1,1,1-trifluoro-2-propanone have been employed in the preparation of novel copolymers. These include the synthesis of halogen ring-trisubstituted butyl 2-cyano-3-phenyl-2-propenoates, where the compound's derivatives serve as monomers that are copolymerized with styrene. This research highlights the compound's versatility in creating materials with potentially unique properties (G. Kharas et al., 2016).

Radiopharmaceutical Synthesis

Additionally, the compound has found application in the field of radiopharmaceuticals. A study demonstrates the synthesis of carbon-14 labeled derivatives of similar trifluoro-2-butanone compounds, indicating the potential of 3-(5-Bromo-2-methoxyphenyl)-1,1,1-trifluoro-2-propanone in the synthesis of radiolabeled compounds for medical imaging or drug development (D. Dischino et al., 2003).

Biofilm Inhibition

Interestingly, derivatives of this compound have been investigated for their ability to inhibit biofilm formation, as demonstrated in a study where a related compound significantly reduced the depth and density of biofilms formed by Staphylococcus epidermidis on PVC surfaces (Li Zhen-long, 2008).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more specific information, it’s difficult to predict the mechanism of action .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new materials or pharmaceuticals. Studies could also be conducted to further understand its physical and chemical properties .

properties

IUPAC Name

3-(5-bromo-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-16-8-3-2-7(11)4-6(8)5-9(15)10(12,13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFOYWRMMBBLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645236
Record name 3-(5-Bromo-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromo-2-methoxyphenyl)-1,1,1-trifluoro-2-propanone

CAS RN

898787-45-6
Record name 3-(5-Bromo-2-methoxyphenyl)-1,1,1-trifluoro-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898787-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Bromo-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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